molecular formula C18H19Cl2N3O B1207795 Loxapine hydrochloride CAS No. 54810-23-0

Loxapine hydrochloride

Cat. No.: B1207795
CAS No.: 54810-23-0
M. Wt: 364.3 g/mol
InChI Key: JSXBVMKACNEMKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of loxapine hydrochloride involves several key steps:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for higher yield and purity. The reagents and raw materials used are readily available, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Loxapine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Loxapine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Loxapine hydrochloride exerts its effects by antagonizing dopamine and serotonin receptors. It primarily blocks the dopamine D2 receptors and serotonin 5-HT2 receptors, leading to a decrease in excitability of subcortical inhibitory areas. This results in tranquilization and suppression of aggressive behavior . The exact molecular pathways involved are still under investigation, but changes in neurotransmitter levels and receptor activity are key components .

Comparison with Similar Compounds

Uniqueness of Loxapine Hydrochloride: this compound is unique due to its structural similarity to clozapine while exhibiting properties of both typical and atypical antipsychotics. It has a well-established profile for managing agitation and aggression in psychiatric conditions, making it a versatile option in clinical settings .

Properties

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXBVMKACNEMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1977-10-2 (Parent)
Record name Loxapine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70203304
Record name Loxapine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54810-23-0
Record name Loxapine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxapine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOXAPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376MYL4MAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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